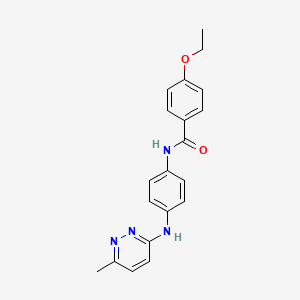

4-乙氧基-N-(4-((6-甲基哒嗪-3-基)氨基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting compound . Similarly, the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives involved a reaction between substituted 4-ethyl-6-methylpyrimidin-2-amine and 4-(bromomethyl)benzoyl bromide in the presence of KOH . These methods highlight the diverse synthetic routes that can be employed to create benzamide derivatives with potential for biological activity.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using various techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, indicating that it crystallizes in a triclinic system . The geometrical parameters obtained from XRD studies were in good agreement with those calculated using density functional theory (DFT) . Such detailed structural analysis is crucial for understanding the properties and potential reactivity of these compounds.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are essential for their biological activity. The study of new routes to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated the versatility of these compounds in forming different structures with significant antiavian influenza virus activity . The ability to undergo reactions such as alkylation and condensation highlights the reactivity of benzamide derivatives and their utility in creating pharmacologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their electronic and thermodynamic properties, can be predicted using theoretical calculations. For instance, the electronic properties, including HOMO and LUMO energies, and the thermodynamic properties of a novel benzamide derivative were calculated using DFT . Additionally, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan were investigated to estimate the chemical reactivity of the molecule . These properties are important for understanding how these compounds interact with biological targets and their stability under physiological conditions.

科学研究应用

合成和抗病毒活性

一项研究描述了新型苯甲酰胺基 5-氨基吡唑的合成,该化合物显示出显着的抗禽流感病毒活性。这些化合物,包括与 4-乙氧基-N-(4-((6-甲基哒嗪-3-基)氨基)苯基)苯甲酰胺相似的衍生物,是通过一系列以苯甲酰异硫氰酸酯开始的反应合成的。在合成的化合物中,一些对禽流感(H5N1)表现出显着的抗病毒活性,突出了它们作为抗病毒剂的潜力 (Hebishy 等人,2020)。

抗菌活性

另一条研究途径涉及合成和测试新的 1,2,4-三唑衍生物的抗菌活性。类似于 4-乙氧基-N-(4-((6-甲基哒嗪-3-基)氨基)苯基)苯甲酰胺的结构,这些化合物被评估了对各种微生物的有效性,其中一些显示出良好或中等的活性。这表明此类化合物在开发新的抗菌剂中具有潜在应用 (Bektaş 等人,2010)。

结构研究和抗菌活性

对类似于 4-乙氧基-N-(4-((6-甲基哒嗪-3-基)氨基)苯基)苯甲酰胺的衍生物的结构研究显示出对各种细菌菌株具有适度的抗菌活性。这些研究提供了对抗菌功效的结构要求的见解,并突出了苯甲酰胺衍生物在抗菌药物发现中的潜力 (Cunha 等人,2005)。

抗精神病活性

对苯甲酰胺衍生物的研究也探索了它们作为抗精神病药的潜力。对与 4-乙氧基-N-(4-((6-甲基哒嗪-3-基)氨基)苯基)苯甲酰胺在结构上相关的化合物的研究表明,它们对阿扑吗啡诱导的大鼠刻板行为有抑制作用,表明在精神病治疗中具有潜在应用 (Iwanami Sumio 等人,1981)。

阿尔茨海默病研究

在阿尔茨海默病研究领域,与 4-乙氧基-N-(4-((6-甲基哒嗪-3-基)氨基)苯基)苯甲酰胺结构相似的化合物,作为选择性 5-羟色胺 1A (5-HT(1A)) 受体激动剂,与正电子发射断层扫描 (PET) 结合使用,以量化阿尔茨海默病患者大脑中的受体密度。这项研究强调了苯甲酰胺衍生物在神经影像学和神经退行性疾病研究中的潜在用途 (Kepe 等人,2006)。

未来方向

While specific future directions for this compound were not found, related compounds have shown promise in various areas of research. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives exhibited significant activity against Mycobacterium tuberculosis H37Ra . This suggests potential future directions in the development of new therapeutic agents.

作用机制

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in the modulation of growth factor signaling, thereby regulating cell growth and proliferation.

Mode of Action

Tyrosine kinase inhibitors typically work by binding to the kinase domain of the protein, thereby preventing the phosphorylation and activation of downstream signaling pathways .

Biochemical Pathways

By inhibiting tyrosine kinase activity, these compounds can disrupt the signaling pathways that drive cell division and growth .

Pharmacokinetics

Similar compounds have been structurally characterized only in the form of their piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) , which may influence their bioavailability and pharmacokinetic properties.

Result of Action

By inhibiting tyrosine kinase activity, this compound could potentially disrupt cell growth and proliferation, thereby exerting anti-cancer effects .

属性

IUPAC Name |

4-ethoxy-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-3-26-18-11-5-15(6-12-18)20(25)22-17-9-7-16(8-10-17)21-19-13-4-14(2)23-24-19/h4-13H,3H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXMWRBXGQNUNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3013679.png)

![4-O-ethyl 2-O-(2-methoxyethyl) 5-[[2-(4-formylbenzoyl)oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3013681.png)

![2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3013684.png)

![2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one](/img/structure/B3013687.png)

![(Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3013691.png)

![(Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3013692.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3013693.png)

![N-(3-ethoxypropyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B3013696.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B3013697.png)